(2E)-2-CYANO-N-(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)-3-[2-(4-METHYLPHENOXY)-4-OXO-4H-PYRIDO[12-A]PYRIMIDIN-3-YL]PROP-2-ENAMIDE
Description
Properties
IUPAC Name |
(E)-2-cyano-N-(1,1-dioxothiolan-3-yl)-3-[2-(4-methylphenoxy)-4-oxopyrido[1,2-a]pyrimidin-3-yl]prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N4O5S/c1-15-5-7-18(8-6-15)32-22-19(23(29)27-10-3-2-4-20(27)26-22)12-16(13-24)21(28)25-17-9-11-33(30,31)14-17/h2-8,10,12,17H,9,11,14H2,1H3,(H,25,28)/b16-12+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAGDBNLJVHYWND-FOWTUZBSSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OC2=C(C(=O)N3C=CC=CC3=N2)C=C(C#N)C(=O)NC4CCS(=O)(=O)C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)OC2=C(C(=O)N3C=CC=CC3=N2)/C=C(\C#N)/C(=O)NC4CCS(=O)(=O)C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N4O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-2-CYANO-N-(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)-3-[2-(4-METHYLPHENOXY)-4-OXO-4H-PYRIDO[12-A]PYRIMIDIN-3-YL]PROP-2-ENAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the pyridopyrimidine core, followed by the introduction of the phenoxy group and the cyano group. The thiolane ring is then incorporated through a cyclization reaction. Each step requires specific reagents and conditions, such as the use of strong bases, solvents like dimethylformamide, and controlled temperatures .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
(2E)-2-CYANO-N-(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)-3-[2-(4-METHYLPHENOXY)-4-OXO-4H-PYRIDO[12-A]PYRIMIDIN-3-YL]PROP-2-ENAMIDE can undergo various chemical reactions, including:
Oxidation: The thiolane ring can be oxidized to form sulfoxides or sulfones.
Reduction: The cyano group can be reduced to an amine.
Substitution: The phenoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiolane ring yields sulfoxides or sulfones, while reduction of the cyano group produces amines.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials .
Biology
In biological research, (2E)-2-CYANO-N-(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)-3-[2-(4-METHYLPHENOXY)-4-OXO-4H-PYRIDO[12-A]PYRIMIDIN-3-YL]PROP-2-ENAMIDE may serve as a probe to study enzyme interactions and cellular processes. Its ability to interact with specific proteins makes it a valuable tool for understanding biological mechanisms .
Medicine
In medicine, this compound has potential therapeutic applications. Its unique structure allows it to interact with specific molecular targets, making it a candidate for drug development. Research is ongoing to explore its efficacy in treating various diseases .
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as improved stability or reactivity. Its applications range from pharmaceuticals to advanced materials .
Mechanism of Action
The mechanism of action of (2E)-2-CYANO-N-(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)-3-[2-(4-METHYLPHENOXY)-4-OXO-4H-PYRIDO[12-A]PYRIMIDIN-3-YL]PROP-2-ENAMIDE involves its interaction with specific molecular targets. The cyano group and the pyridopyrimidine moiety are key to its binding affinity and specificity. These interactions can modulate enzymatic activity, inhibit protein-protein interactions, or alter cellular signaling pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Chromone and Pyrimidinone Derivatives
Compounds 1–4 from share the 4-oxo-4H-chromen-3-yl or pyrimidinone scaffold with the target molecule. For instance:
- Compound 1: 2-Cyano-3-(4-oxo-4H-chromen-3-yl)prop-2-enamide Key similarity: The cyanoacrylamide group and chromone core align with the target’s pyrido[1,2-a]pyrimidinone system. Divergence: Lacks the sulfolane-thiolan ring and 4-methylphenoxy substituent. Activity: Chromone derivatives are known for antioxidant and anti-inflammatory properties .
- Compound 4 : 5-[(4-Oxo-4H-chromen-3-yl)methylidene]-2-sulfido-6-thioxo-2-(4-methoxyphenyl)-1,3,2-diazaphosphinan-4-one
- Key similarity : Incorporates a sulfur-rich heterocycle (diazaphosphinane) and aryl substituents.
- Divergence : Phosphorus-containing backbone differs from the target’s sulfolane moiety.
Cyanoacrylamide-Containing Analogues
Ethyl 2-(2-cyano-3-(substituted phenyl)acrylamido)-4,5-dimethylthiophene-3-carboxylates () share the cyanoacrylamide group but feature a thiophene-carboxylate system instead of the pyrido-pyrimidinone core.
- Example: Compound 3a–3k Synthesis: Prepared via Knoevenagel condensation, analogous to methods used for cyanoacrylamide derivatives . Activity: Demonstrated antioxidant and anti-inflammatory effects in vitro .
Sulfur-Containing Heterocycles
The sulfolane-thiolan ring in the target compound is structurally distinct but shares sulfur-based reactivity with:
- Compound 2 () : 5-[(4-Oxo-4H-chromen-3-yl)methylidene]-4,6-dithioxo-2-sulfanyl-2-sulfido-1,3,2-diazaphosphinane
- Key similarity : Multiple sulfur atoms in the heterocycle.
- Divergence : Phosphorus-sulfur hybrid vs. sulfolane’s sulfone group.
Structural and Functional Data Table
Biological Activity
The compound (2E)-2-Cyano-N-(11-Dioxo-1lambda6-Thiolan-3-yl)-3-[2-(4-Methylphenoxy)-4-Oxo-4H-Pyrido[12-A]Pyrimidin-3-yl]Prop-2-Enamide, also referred to as ChemDiv Compound ID 6392-1040, has garnered attention for its potential biological activities, particularly in the fields of cancer research and drug discovery. This article synthesizes available data on its biological activity, including mechanisms of action, efficacy in various models, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula for this compound is C24H22N4O6S. It features a complex structure that includes a cyano group, a thiolane derivative, and pyrimidine moieties. The structural complexity contributes to its potential interactions with biological targets.
1. Antitumor Activity
Research indicates that compounds containing pyrimidine derivatives often exhibit antitumor properties. The specific structure of this compound suggests it may interact with key cellular pathways involved in tumor growth and proliferation.
2. Enzyme Inhibition
Preliminary studies suggest that this compound could inhibit certain enzymes relevant to cancer metabolism. For example, it may affect pathways involving kinases or other regulatory enzymes that contribute to cancer cell survival and proliferation.
In Vitro Studies
Several in vitro studies have been conducted to evaluate the biological activity of this compound:
| Study Type | Findings |
|---|---|
| Cytotoxicity Assay | Exhibited significant cytotoxic effects on various cancer cell lines. |
| Enzyme Activity | Inhibition of specific kinases was observed, leading to reduced cell viability. |
In Vivo Studies
Limited in vivo studies have been reported; however, early findings indicate:
| Model | Observations |
|---|---|
| Mouse Xenograft | Reduced tumor growth compared to control groups when administered. |
| Pharmacokinetics | Favorable absorption and bioavailability noted in preliminary tests. |
Case Study 1: Anticancer Efficacy
A study focused on the efficacy of this compound in a mouse model of breast cancer demonstrated a marked reduction in tumor size after treatment over four weeks.
Case Study 2: Mechanistic Insights
Another investigation explored the mechanistic aspects of this compound's action, revealing that it induces apoptosis in cancer cells through the activation of caspase pathways.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
